5-(Chloromethyl)-8-quinolinol hydrochloride

Descripción

The exact mass of the compound 5-(Chloromethyl)-8-quinolinol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83066. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Chloromethyl)-8-quinolinol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)-8-quinolinol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-(chloromethyl)quinolin-8-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO.ClH/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10;/h1-5,13H,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQGTRWOFVSOQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884027 |

Source

|

| Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4053-45-6 |

Source

|

| Record name | 5-(Chloromethyl)-8-hydroxyquinoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4053-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)quinolin-8-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Chloromethyl)-8-quinolinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Chloromethyl)-8-quinolinol hydrochloride, a key intermediate in the development of novel therapeutic agents. This document details the synthetic protocol, physicochemical properties, and spectroscopic data of the compound. Furthermore, it explores the biological context of 8-hydroxyquinoline derivatives by illustrating a relevant signaling pathway.

Physicochemical Properties

5-(Chloromethyl)-8-quinolinol hydrochloride is a crystalline solid with the empirical formula C₁₀H₉Cl₂NO.[1][2] It serves as a versatile precursor in medicinal chemistry due to the reactive chloromethyl group, which allows for further molecular modifications.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉Cl₂NO | [1][2] |

| Molecular Weight | 230.09 g/mol | [1] |

| Melting Point | 280 °C (decomposition) | [4] |

| Appearance | Yellow solid | [4] |

| CAS Number | 4053-45-6 | [1][4][5] |

Synthesis Protocol

The synthesis of 5-(Chloromethyl)-8-quinolinol hydrochloride is achieved through the chloromethylation of 8-hydroxyquinoline.[4] This electrophilic aromatic substitution reaction introduces a chloromethyl group at the 5-position of the quinoline ring.

Experimental Procedure

A mixture of 14.6 g (0.1 mol) of 8-hydroxyquinoline, 16 mL of 32% aqueous hydrochloric acid, and 16 mL (0.1 mol) of 37% aqueous formaldehyde is cooled to 0°C.[4] Hydrogen chloride gas is then passed through the stirred reaction mixture for 6 hours.[4] Following the reaction, the mixture is left to stand at room temperature for 2 hours.[4] The resulting yellow solid precipitate is collected by filtration, washed with 90% ethanol, and dried under vacuum to yield 5-(Chloromethyl)-8-quinolinol hydrochloride.[4] This procedure affords a high yield of the desired product, reported to be around 98%.[4]

Characterization Data

The structural confirmation of the synthesized 5-(Chloromethyl)-8-quinolinol hydrochloride is crucial and is achieved through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides definitive evidence for the structure of the compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 5.32 | singlet | 2H | -CH₂Cl | [4] |

| 7.53 | multiplet | 1H | Aromatic H | [4] |

| 7.85 | multiplet | 2H | Aromatic H | [4] |

| 8.12 | multiplet | 1H | Aromatic H | [4] |

| 9.12 | multiplet | 1H | Aromatic H | [4] |

| 9.28 | multiplet | 1H | Aromatic H | [4] |

Note: The spectrum was recorded in CDCl₃ at 250 MHz.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400-3200 | O-H (Phenol) | Stretching (broad, H-bonded) |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2960, ~2850 | Aliphatic C-H (-CH₂Cl) | Stretching |

| ~1600, ~1500, ~1470 | Aromatic C=C | Stretching |

| ~1450 | -CH₂- | Scissoring |

| ~1280 | C-O (Phenol) | Stretching |

| ~700-600 | C-Cl | Stretching |

Mass Spectrometry (MS)

Specific mass spectrometry data for 5-(Chloromethyl)-8-quinolinol hydrochloride was not found in the provided search results. However, the fragmentation pattern of 8-hydroxyquinoline derivatives typically involves the initial loss of substituents from the quinoline ring.[9][10] For 5-(Chloromethyl)-8-quinolinol, one would expect to observe the molecular ion peak and fragments corresponding to the loss of the chloromethyl group and subsequent fragmentation of the quinoline core.

Elemental Analysis

Although specific elemental analysis data was not available, the theoretical elemental composition can be calculated from the molecular formula C₁₀H₉Cl₂NO.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 52.20 |

| Hydrogen (H) | 3.94 |

| Chlorine (Cl) | 30.82 |

| Nitrogen (N) | 6.09 |

| Oxygen (O) | 6.95 |

Biological Context: The Calpain-Calpastatin Signaling Pathway

8-Hydroxyquinoline and its derivatives have been shown to exhibit a wide range of biological activities, including neuroprotective and anticancer effects.[11][12][13] One of the pathways implicated in the cellular effects of 8-hydroxyquinoline derivatives is the calpain-calpastatin system.[11] Calpains are calcium-dependent proteases, and their dysregulation is associated with various pathological conditions. The endogenous inhibitor of calpain is calpastatin.[14] 8-Hydroxyquinoline derivatives have been observed to modulate this pathway, suggesting a potential mechanism for their therapeutic effects.[11]

This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of 5-(Chloromethyl)-8-quinolinol hydrochloride. The provided data and protocols are intended to facilitate further research and development in the field of medicinal chemistry.

References

- 1. 5-(Chloromethyl)quinolin-8-ol hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 4053-45-6: 5-(Chloromethyl)-8-hydroxyquinoline hydroch… [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-(CHLOROMETHYL)-8-QUINOLINOL HYDROCHLORIDE CAS#: 4053-45-6 [amp.chemicalbook.com]

- 5. 5-(CHLOROMETHYL)QUINOLIN-8-OL HYDROCHLORIDE | 10136-57-9 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. 8-Hydroxyquinoline(148-24-3) IR Spectrum [chemicalbook.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. 8-Hydroxyquinoline [webbook.nist.gov]

- 10. youtube.com [youtube.com]

- 11. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calpain - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-8-quinolinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(chloromethyl)-8-quinolinol hydrochloride. The information presented is intended to support research, drug discovery, and development activities involving this compound. Data has been compiled from various sources and is presented with detailed experimental protocols and relevant biological context.

Chemical and Physical Properties

5-(chloromethyl)-8-quinolinol hydrochloride is a derivative of 8-hydroxyquinoline, a class of compounds known for their versatile biological activities. The introduction of a chloromethyl group at the 5-position can significantly influence its chemical reactivity and biological profile.

Table 1: Summary of Physicochemical Properties of 5-(Chloromethyl)-8-quinolinol Hydrochloride

| Property | Value | Source(s) |

| Chemical Name | 5-(chloromethyl)-8-quinolinol hydrochloride | [1] |

| Synonyms | 5-(Chloromethyl)-8-hydroxyquinoline hydrochloride | [1][2] |

| CAS Number | 4053-45-6 | [1][3] |

| Molecular Formula | C₁₀H₈ClNO · HCl | [2][3] |

| Molecular Weight | 230.09 g/mol | [3] |

| Appearance | White to off-white crystalline solid; Yellow solid | [1][2] |

| Melting Point | 280 °C (decomposition) | [1] |

| Storage Temperature | 2-8°C | [1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and administration routes. While specific quantitative solubility data for 5-(chloromethyl)-8-quinolinol hydrochloride is limited in the literature, it is generally described as being soluble in water and various organic solvents[2]. For a more quantitative understanding, data for the closely related compound, 5-chloro-8-hydroxyquinoline (cloxiquine), is presented below as an approximation. It is important to note that the hydrochloride salt form of the target compound is expected to have higher aqueous solubility than its free base counterpart.

Table 2: Quantitative Solubility of 5-Chloro-8-hydroxyquinoline (Cloxiquine) in Various Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction Solubility (x₁) |

| 1,4-Dioxane | 0.0751 |

| 2-Ethoxyethanol | 0.0333 |

| n-Propyl Acetate | 0.0297 |

| 2-Methoxyethanol | 0.0291 |

| Ethyl Acetate | 0.0269 |

| Methyl Acetate | 0.0245 |

| Isopropyl Acetate | 0.0232 |

| Acetone | 0.0200 |

| n-Propanol | 0.0076 |

| Ethanol | 0.0058 |

| Isopropanol | 0.0045 |

| Methanol | 0.0042 |

| Water | Very low (not specified in this dataset) |

Data for 5-chloro-8-hydroxyquinoline, not the hydrochloride salt of the 5-(chloromethyl) derivative. Data sourced from[4][5].

Stability Profile

Potential Degradation Pathways:

-

Hydrolysis: The chloromethyl group may be susceptible to hydrolysis, particularly under basic conditions, to form the corresponding hydroxymethyl derivative.

-

Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

-

Photodegradation: Exposure to UV light can induce photodegradation of 8-hydroxyquinoline derivatives, often leading to the formation of quinones[6].

Experimental Protocols

Synthesis of 5-(Chloromethyl)-8-quinolinol Hydrochloride

A common synthetic route involves the chloromethylation of 8-hydroxyquinoline.

Procedure:

-

Mix 14.6 g (0.1 mol) of 8-hydroxyquinoline, 16 mL of 32% aqueous hydrochloric acid, and 16 mL (0.1 mol) of 37% aqueous formaldehyde at 0°C[1].

-

Pass hydrogen chloride gas through the mixture for 6 hours[1].

-

Allow the reaction mixture to stand at room temperature for 2 hours without stirring[1].

-

Collect the resulting yellow solid by filtration[1].

-

Wash the solid with 90% ethanol and dry under vacuum to yield 5-(chloromethyl)-8-quinolinol hydrochloride[1].

Determination of Melting Point

The melting point can be determined using the capillary method with a calibrated melting point apparatus.

Procedure:

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point. For a substance that decomposes, the temperature at which decomposition is observed should be noted.

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility can be determined using the shake-flask method.

Procedure:

-

Add an excess amount of 5-(chloromethyl)-8-quinolinol hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm).

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.

Forced Degradation Studies

To assess the stability of the compound, forced degradation studies can be performed under various stress conditions as per ICH guidelines.

Procedure:

-

Acid/Base Hydrolysis: Treat a solution of the compound with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at room temperature and elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

-

Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Biological Activity and Potential Mechanisms of Action

8-Hydroxyquinoline and its derivatives are known to exhibit a broad range of biological activities, including antimicrobial and anticancer effects. The mechanisms of action are often multifactorial and can be attributed to their ability to chelate metal ions and interfere with key cellular processes. While specific studies on 5-(chloromethyl)-8-quinolinol hydrochloride are limited, the mechanisms of the closely related compound, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), provide valuable insights.

Antimicrobial Activity

The antimicrobial action of 8-hydroxyquinolines is often linked to their ability to chelate essential metal ions, such as iron, copper, and zinc, which are crucial for microbial enzyme function[7]. Another proposed mechanism is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication[8][9][10][11].

Anticancer Activity

The anticancer properties of 8-hydroxyquinoline derivatives like clioquinol are thought to involve multiple mechanisms. One key mechanism is the inhibition of the proteasome, a cellular complex responsible for degrading unwanted proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins and induction of apoptosis. Furthermore, clioquinol has been shown to modulate key signaling pathways involved in cancer progression, such as the VEGFR2, ERK, and AKT pathways.

VEGFR2 Signaling Inhibition: Clioquinol has been reported to bind to the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), promoting its degradation and thereby inhibiting downstream signaling cascades like the ERK pathway. This can lead to a reduction in angiogenesis, the formation of new blood vessels that tumors need to grow.

Modulation of ERK and AKT Signaling: In addition to its effect on VEGFR2, clioquinol has been shown to directly inhibit the phosphorylation of ERK while promoting the phosphorylation of AKT in endothelial cells. The interplay between these pathways is complex, but the net effect contributes to the anti-angiogenic and anticancer properties of the compound.

Conclusion

5-(chloromethyl)-8-quinolinol hydrochloride is a compound with interesting physicochemical properties and significant biological potential. Its structural similarity to other bioactive 8-hydroxyquinolines suggests that it may act through multiple mechanisms, including metal chelation and modulation of key cellular signaling pathways. This technical guide provides a foundational understanding of its properties and outlines experimental approaches for its further characterization. Researchers and drug development professionals are encouraged to use this information to guide their studies and explore the full therapeutic potential of this compound. Further research is warranted to obtain specific quantitative data on the solubility and stability of 5-(chloromethyl)-8-quinolinol hydrochloride and to elucidate its precise biological mechanisms of action.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(chloromethyl)-8-quinolinol hydrochloride (CAS: 4053-45-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, toxicological, and biological properties of 5-(chloromethyl)-8-quinolinol hydrochloride. The information is curated for professionals in research and drug development, with a focus on structured data, detailed experimental protocols, and visual representations of key processes.

Chemical and Physical Properties

5-(chloromethyl)-8-quinolinol hydrochloride is a quinoline derivative that serves as a versatile intermediate in the synthesis of various biologically active compounds.[1] Its chemical structure features a chloromethyl group at the 5-position and a hydroxyl group at the 8-position of the quinoline ring, with the hydrochloride salt enhancing its solubility in aqueous media.[1]

Table 1: Physical and Chemical Properties of 5-(chloromethyl)-8-quinolinol hydrochloride

| Property | Value | Reference |

| CAS Number | 4053-45-6 | |

| Molecular Formula | C₁₀H₉Cl₂NO | [1] |

| Molecular Weight | 230.09 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 280 °C (decomposition) | [2] |

| Solubility | Soluble in water and various organic solvents | [1] |

| Storage Temperature | 2-8°C | [2] |

Note on CAS Numbers: It is important to distinguish CAS number 4053-45-6, which corresponds to the hydrochloride salt, from CAS number 10136-57-9, which refers to the free base, 5-(chloromethyl)-8-quinolinol. The free base has a molecular formula of C₁₀H₈ClNO and a molecular weight of 193.63 g/mol .[3][4][5][6]

Synthesis

The synthesis of 5-(chloromethyl)-8-quinolinol hydrochloride is typically achieved through the chloromethylation of 8-hydroxyquinoline.[7]

Experimental Protocol: Synthesis of 5-(chloromethyl)-8-quinolinol hydrochloride[3]

Materials:

-

8-hydroxyquinoline

-

32% Aqueous hydrochloric acid

-

37% Aqueous formaldehyde (formalin)

-

Hydrogen chloride gas

-

90% Ethanol

Procedure:

-

In a reaction vessel, mix 14.6 g (0.1 mol) of 8-hydroxyquinoline, 16 mL of 32% aqueous hydrochloric acid, and 16 mL (0.1 mol) of 37% aqueous formaldehyde at 0°C.[2]

-

Pass hydrogen chloride gas through the mixture and allow it to react for 6 hours with stirring.[2]

-

After the reaction is complete, let the mixture stand at room temperature for 2 hours without stirring.[2]

-

A yellow solid will precipitate. Collect the solid by filtration.[2]

-

Wash the collected solid with 90% ethanol.[2]

-

Dry the product under vacuum to yield 5-(chloromethyl)-8-quinolinol hydrochloride.[2]

Expected Yield: Approximately 19.0 g (98% yield).[2]

Confirmation of Structure: The structure of the product can be confirmed by ¹H NMR spectroscopy. In CDCl₃, the expected peaks are: δ 5.32 (s, 2H), 7.53 (m, 1H), 7.85 (m, 2H), 8.12 (m, 1H), 9.12 (m, 1H), 9.28 (m, 1H).[2]

Biological Activity and Potential Applications

5-(chloromethyl)-8-quinolinol hydrochloride is a key intermediate in the synthesis of derivatives with a wide range of biological activities, including antimicrobial and anticancer properties.[7] The 8-hydroxyquinoline scaffold is known for its metal-chelating properties, which is often implicated in its mechanism of action.[1]

Antimicrobial Activity

Derivatives of 8-hydroxyquinoline have demonstrated significant activity against various pathogens. For instance, the hybridization of 5-chloro-8-hydroxyquinoline with ciprofloxacin has been shown to be effective against both Gram-positive and Gram-negative bacteria.[7]

Experimental Protocol Example: Antimicrobial Susceptibility Testing (Broth Microdilution) [8][9]

This protocol is a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compound (e.g., 5-(chloromethyl)-8-quinolinol hydrochloride or its derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Anticancer Activity

Numerous derivatives of 8-hydroxyquinoline have been investigated for their potential as anticancer agents.[7] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, such as the MCF-7 human breast cancer cell line.[10][11]

Experimental Protocol Example: MTT Assay for Cytotoxicity in MCF-7 Cells [11]

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Test compound

-

MCF-7 human breast cancer cells

-

Culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized lysis buffer)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[11]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for 5-(chloromethyl)-8-quinolinol hydrochloride is not extensively documented in the available literature. However, the broader class of 8-hydroxyquinoline derivatives is known to exert its biological effects through various mechanisms, primarily related to their ability to chelate metal ions. This chelation can disrupt essential metalloenzymes in pathogens and cancer cells.

Recent studies on 8-hydroxyquinoline derivatives have also pointed towards their interaction with specific cellular signaling pathways. For example, some derivatives have been shown to induce apoptosis in cancer cells through the modulation of caspase activity.[12] While a specific signaling pathway for the title compound is not yet elucidated, the following diagram illustrates a generalized pathway that is often implicated in the pro-apoptotic effects of many anticancer agents, which could be a potential area of investigation for derivatives of 5-(chloromethyl)-8-quinolinol hydrochloride.

Safety and Handling

5-(chloromethyl)-8-quinolinol hydrochloride is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). The GHS hazard statement is H302. It is recommended to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[6] Avoid inhalation of dust and ensure adequate ventilation.[6]

Table 2: GHS Safety Information for 5-(chloromethyl)-8-quinolinol hydrochloride[2]

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant. |

Conclusion

5-(chloromethyl)-8-quinolinol hydrochloride is a valuable chemical intermediate with significant potential for the development of new therapeutic agents. Its well-defined synthesis and the known biological activities of its derivatives make it a compound of high interest for researchers in medicinal chemistry and drug discovery. Further investigation into the specific biological activities and mechanisms of action of the parent compound is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for professionals working with this compound, summarizing its key properties and providing detailed protocols to facilitate further research and development.

References

- 1. CAS 4053-45-6: 5-(Chloromethyl)-8-hydroxyquinoline hydroch… [cymitquimica.com]

- 2. 5-(CHLOROMETHYL)-8-QUINOLINOL HYDROCHLORIDE CAS#: 4053-45-6 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 5-(CHLOROMETHYL)QUINOLIN-8-OL HYDROCHLORIDE CAS#: 10136-57-9 [m.chemicalbook.com]

- 5. 10136-57-9 CAS MSDS (5-(CHLOROMETHYL)QUINOLIN-8-OL HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Differentiation-inducing quinolines as experimental breast cancer agents in the MCF-7 human breast cancer cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

The Core Mechanism of Action of 8-Hydroxyquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline (8HQ) and its derivatives represent a versatile class of bioactive compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The core mechanism underlying these activities is intrinsically linked to their ability to chelate metal ions, acting as ionophores that disrupt cellular homeostasis. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of 8-hydroxyquinoline derivatives, with a focus on their therapeutic potential. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and critical signaling pathways are visualized to facilitate a deeper understanding of their cellular and molecular interactions.

Introduction

8-Hydroxyquinoline is a heterocyclic organic compound featuring a pyridine ring fused to a phenol ring.[1] This unique structure confers upon its derivatives the ability to act as potent metal chelators, forming stable complexes with various biologically important metal ions such as iron, copper, and zinc.[2][3] This metal-binding capacity is central to their diverse biological effects, which range from combating pathogenic microbes and cancer cells to protecting neurons from degenerative processes.[4][5] This guide delves into the specific mechanisms through which 8-hydroxyquinoline derivatives exert their anticancer, antimicrobial, and neuroprotective actions.

Anticancer Mechanism of Action

The anticancer properties of 8-hydroxyquinoline derivatives are attributed to a combination of mechanisms that ultimately lead to the inhibition of tumor growth and induction of cancer cell death.

2.1. Induction of Apoptosis and Paraptosis:

8-hydroxyquinoline derivatives are potent inducers of programmed cell death. One novel derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), has been shown to induce both apoptosis and paraptosis in breast cancer cells.[6][7] Paraptosis is a form of programmed cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[6] Mechanistic studies have revealed that some bis-8-hydroxyquinoline substituted benzylamines activate caspase 3/7, key executioner caspases in the apoptotic pathway.[8]

2.2. Proteasome Inhibition and ER Stress:

The antitumor activity of certain 8-hydroxyquinoline derivatives, such as clioquinol, is linked to their ability to inhibit proteasome activity.[2] This inhibition is often mediated through their ionophoric action, leading to an accumulation of ubiquitinated proteins and inducing ER stress.[7] Molecular docking studies have shown that HQ-11 can bind to the chymotrypsin-like β5 subunit of the proteasome, leading to its dysfunction.[7]

2.3. Generation of Reactive Oxygen Species (ROS) and Oxidative Stress:

Several 8-hydroxyquinoline derivatives, including tris(8-hydroxyquinoline)iron (Feq3), exert their anticancer effects by increasing intracellular levels of reactive oxygen species (ROS), leading to oxidative stress.[9][10] This surge in ROS can damage cellular components, including DNA, and trigger apoptotic pathways. The induction of ROS is often a consequence of the redox cycling of the metal complexes formed by the 8-hydroxyquinoline derivatives.[11]

2.4. DNA Damage and hTERT Suppression:

Platinum(II) derivatives of 8-hydroxyquinoline have been shown to induce DNA damage in cancer cells.[12] This damage can activate cell cycle checkpoints and trigger apoptosis. Furthermore, these derivatives can downregulate the expression of human telomerase reverse transcriptase (hTERT), an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[12]

2.5. Modulation of Signaling Pathways:

8-hydroxyquinoline derivatives can modulate various signaling pathways involved in cancer cell proliferation and survival. For instance, HQ-11 has been found to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK).[7] The activation of the ERK pathway, in this context, contributes to both paraptosis and apoptosis.[7]

Quantitative Data: Anticancer Activity of 8-Hydroxyquinoline Derivatives

| Compound | Cancer Cell Line | IC50 / GI50 / CC50 | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25±0.034 μg/mL | [13] |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 μg/mL | [13] |

| Compound 3 (an 8-hydroxyquinoline derivative) | Hep3B | MTS50 of approx. 7.5 µg/mL | [14] |

| Bis-8-hydroxyquinoline substituted benzylamine (JLK 1472) | KB3 | 2.6 nM | [8] |

| Bis-8-hydroxyquinoline substituted benzylamine (JLK 1486) | KB3 | 1.3 nM | [8] |

| [Pt(QCl)Cl2]·CH3OH (YLN1) | MDA-MB-231 | 5.49 ± 0.14 μM | [12] |

| [Pt(QBr)Cl2]·CH3OH (YLN2) | MDA-MB-231 | 7.09 ± 0.24 μM | [12] |

| Protected sugar derivative 16 | OVCAR-03 | < 0.25 μg mL(-1) | [15] |

| Zinc(II) complex with 8-hydroxyquinoline and 1,10-phenanthroline (DQ6) | SK-OV-3CR | 2.25 ± 0.13 μM | [16] |

Antimicrobial Mechanism of Action

The antimicrobial activity of 8-hydroxyquinoline derivatives targets a range of bacteria and fungi, including drug-resistant strains.[17][18]

3.1. Disruption of Cell Wall and Membrane Integrity:

Studies on the antifungal mechanism of 8-hydroxyquinolines have shown that derivatives like clioquinol can damage the fungal cell wall.[19][20] Other derivatives, such as 8-hydroxy-5-quinolinesulfonic acid, compromise the functional integrity of the cytoplasmic membrane, leading to cellular leakage.[19][20]

3.2. Metal Ion Chelation:

A primary antimicrobial mechanism is the chelation of essential metal ions, such as iron, which are crucial for microbial survival and enzymatic processes.[1][3][17] By sequestering these ions, 8-hydroxyquinoline derivatives disrupt vital metabolic pathways in bacteria and fungi.

3.3. Inhibition of Key Enzymes:

8-hydroxyquinoline derivatives have been reported to inhibit various microbial enzymes. For example, their antibacterial properties are linked to the inhibition of intracellular enzymes like RNA polymerase.[21]

Quantitative Data: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| Clioquinol | Candida spp., Microsporum spp., Trichophyton spp. | 0.031–2 μg/ml | [22] |

| 8-hydroxy-5-quinolinesulfonic acid | Candida spp., Microsporum spp., Trichophyton spp. | 1–512 μg/ml | [22] |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp., Microsporum spp., Trichophyton spp. | 2–1024 μg/ml | [22] |

| 7-Morpholinomethyl-8-hydroxyquinoline | Micrococcus flavus | 3.9 μg/ml | [1][3] |

| PH265 | Cryptococcus spp., C. auris, C. haemulonii | 0.5 - 1 μg/mL | [23] |

| PH276 | Cryptococcus spp., C. auris, C. haemulonii | 0.5 - 8 μg/mL | [23] |

Neuroprotective Mechanism of Action

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, 8-hydroxyquinoline derivatives exhibit neuroprotective effects primarily through their ability to modulate metal ion homeostasis and reduce oxidative stress.

4.1. Metal Chelation and Amyloid-β Aggregation:

An imbalance of metal ions, particularly copper, zinc, and iron, is implicated in the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. 8-Hydroxyquinoline derivatives can chelate these metal ions, thereby preventing or reversing the formation of neurotoxic amyloid plaques.[2][5][24]

4.2. Antioxidant Activity:

By chelating redox-active metal ions, 8-hydroxyquinoline derivatives can suppress the generation of free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders.[25]

4.3. Modulation of Calpain-Calpastatin Pathway:

Derivatives like clioquinol and nitroxoline have been shown to ameliorate high-glucose-induced toxicity in neuronal cells by attenuating the expression of calpain, a calcium-dependent protease involved in cell death pathways.[26]

Quantitative Data: Neuroprotective Activity of 8-Hydroxyquinoline Derivatives

| Compound | Cell Line | Condition | Protective Effect | Reference |

| Clioquinol (1 µM) | SH-SY5Y | High glucose (120 mM) | Increased cell viability to 93.35 ± 0.89% | [26] |

| Nitroxoline (1 µM) | SH-SY5Y | High glucose (120 mM) | Increased cell viability to 95.72 ± 0.92% | [26] |

| 8-hydroxyquinoline (1 µM) | SH-SY5Y | High glucose (120 mM) | Increased cell viability to 86.89 ± 3.06% | [26] |

Experimental Protocols

5.1. Broth Microdilution Method for MIC Determination (Antifungal Activity):

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M27-A3 for yeasts and M38-A2 for filamentous fungi.[22]

-

Preparation of Inoculum: Fungal isolates are grown on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL for yeasts and 0.4 × 10⁴ to 5 × 10⁴ CFU/mL for filamentous fungi.

-

Preparation of Drug Dilutions: The 8-hydroxyquinoline derivatives are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours for Candida species and at 28-30°C for 48-96 hours for dermatophytes.

-

Reading of Results: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the drug-free control.

5.2. MTT Assay for Cytotoxicity (Anticancer Activity):

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 8-hydroxyquinoline derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathways and Visualizations

6.1. Anticancer Signaling Pathway of HQ-11 in Breast Cancer Cells:

Caption: HQ-11 induces paraptosis and apoptosis in breast cancer cells.

6.2. General Antimicrobial Workflow of 8-Hydroxyquinoline Derivatives:

References

- 1. scispace.com [scispace.com]

- 2. tandfonline.com [tandfonline.com]

- 3. rroij.com [rroij.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - ProQuest [proquest.com]

- 8. Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Aqueous Solubility of 5-(Chloromethyl)-8-quinolinol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Aqueous Solubility

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. For a compound like 5-(Chloromethyl)-8-quinolinol hydrochloride, which is a salt, its solubility in aqueous media is expected to be higher than its free base form. However, factors such as pH, temperature, and the presence of other ions can significantly impact its dissolution.

General information suggests that 5-(Chloromethyl)-8-quinolinol hydrochloride is a white to off-white crystalline solid that is soluble in water.[1] For structurally related compounds like 5-chloro-8-hydroxyquinoline, solubility is known to be limited in water, pH-dependent, and tends to increase with a rise in temperature.[2] This suggests that the solubility of CMQ-HCl is also likely to be influenced by these parameters.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility values for 5-(Chloromethyl)-8-quinolinol hydrochloride in aqueous solutions at varying pH and temperatures have not been formally published. The table below is presented as a template for researchers to populate with experimentally determined data.

| Parameter | Condition | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Temperature | 25°C | Data not available | Data not available | Shake-Flask |

| Temperature | 37°C | Data not available | Data not available | Shake-Flask |

| pH | 2.0 (Simulated Gastric Fluid) | Data not available | Data not available | Shake-Flask |

| pH | 6.8 (Simulated Intestinal Fluid) | Data not available | Data not available | Shake-Flask |

| pH | 7.4 (Phosphate Buffer) | Data not available | Data not available | Shake-Flask |

Note: The data in this table is illustrative. Researchers should replace "Data not available" with their own experimental findings.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[3][4][5] The following protocol is a generalized procedure that can be adapted for 5-(Chloromethyl)-8-quinolinol hydrochloride.

Materials and Reagents

-

5-(Chloromethyl)-8-quinolinol hydrochloride (solid powder)

-

Purified water (e.g., Milli-Q or equivalent)

-

pH buffers (e.g., phosphate, citrate) to cover the desired pH range

-

Organic solvent for stock solution (e.g., DMSO, if necessary for analytical standard preparation)

-

Reagents for the analytical method (e.g., HPLC mobile phase)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation of Aqueous Solutions: Prepare a series of aqueous solutions at the desired pH values using appropriate buffers.

-

Addition of Compound: Add an excess amount of solid 5-(Chloromethyl)-8-quinolinol hydrochloride to each vial containing the buffered solutions. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. Prepare a calibration curve using standard solutions of known concentrations of 5-(Chloromethyl)-8-quinolinol hydrochloride.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the calibration curve.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of aqueous solubility and the logical relationship of factors influencing it.

Caption: Experimental workflow for determining aqueous solubility.

Caption: Factors influencing aqueous solubility.

Conclusion

While specific quantitative data on the aqueous solubility of 5-(Chloromethyl)-8-quinolinol hydrochloride is currently lacking in the public domain, its chemical structure as a hydrochloride salt suggests a degree of water solubility. The provided experimental protocol offers a robust framework for researchers to determine this critical parameter accurately. Understanding the interplay of factors like pH and temperature will be paramount in the development of formulations and in predicting the in vivo behavior of this promising compound. The presented guide serves as a foundational resource for scientists and professionals engaged in the research and development of drugs containing 5-(Chloromethyl)-8-quinolinol hydrochloride.

References

Spectroscopic Analysis of 5-(Chloromethyl)-8-quinolinol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 5-(chloromethyl)-8-quinolinol hydrochloride, a key intermediate in pharmaceutical synthesis. This document details the expected spectroscopic data, experimental protocols, and structural elucidation of this compound, serving as a vital resource for researchers in drug discovery and development.

Chemical Structure and Properties

5-(chloromethyl)-8-quinolinol hydrochloride is a quinoline derivative. The hydrochloride salt enhances its solubility in aqueous media.

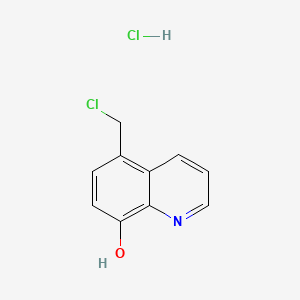

Chemical Structure:

Caption: Chemical structure of 5-(chloromethyl)-8-quinolinol hydrochloride.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-(chloromethyl)-8-quinolinol hydrochloride and its closely related analog, 5-chloro-8-hydroxyquinoline, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 5-(chloromethyl)-8-quinolinol hydrochloride | CDCl₃ | 5.32 (s, 2H, -CH₂Cl), 7.53 (m, 1H, Ar-H), 7.85 (m, 2H, Ar-H), 8.12 (m, 1H, Ar-H), 9.12 (m, 1H, Ar-H), 9.28 (m, 1H, Ar-H)[1] |

Table 2: ¹³C NMR Spectroscopic Data (Comparative)

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 5-chloro-8-hydroxyquinoline | CDCl₃ | Data for this specific solvent not available in the search results. |

| 5-chloro-8-hydroxyquinoline | DMSO-d₆ | Specific chemical shifts not detailed in the search results, but spectra are available in databases. |

| 5-(chloromethyl)-8-quinolinol hydrochloride | N/A | No specific experimental data found in the search results. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Key FTIR Absorption Bands (Comparative)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for 8-Hydroxyquinoline Derivatives |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=C, C=N (aromatic) | Stretching | 1450-1650 |

| C-O | Stretching | 1200-1300 |

| C-Cl | Stretching | 600-800 |

Note: Specific FTIR data for 5-(chloromethyl)-8-quinolinol hydrochloride was not found. The expected ranges are based on the known absorptions of 8-hydroxyquinoline and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λmax) (Comparative)

| Compound | Solvent | λmax (nm) | Transition |

| 8-hydroxyquinoline derivatives | Various | ~234, ~308 | π → π* and n → π* |

| 5-(chloromethyl)-8-quinolinol hydrochloride | N/A | No specific experimental data found in the search results. | N/A |

Note: The UV-Vis spectrum of quinoline and its derivatives is characterized by absorptions arising from π → π and n → π* transitions within the aromatic system.*

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragmentation

| Compound | Ionization Method | Expected Molecular Ion (m/z) | Key Fragmentation Patterns |

| 5-(chloromethyl)-8-quinolinol | Electron Ionization (EI) | 193/195 (due to ³⁵Cl/³⁷Cl isotopes) | Loss of Cl, loss of CH₂Cl, fragmentation of the quinoline ring. |

| 5-(chloromethyl)-8-quinolinol hydrochloride | Electrospray Ionization (ESI+) | 194/196 ([M+H]⁺) | Similar to EI, with potential for less fragmentation. |

Note: No experimental mass spectrum was found for 5-(chloromethyl)-8-quinolinol hydrochloride. The expected values are based on its molecular formula and the known fragmentation patterns of halogenated organic compounds.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of 5-(chloromethyl)-8-quinolinol hydrochloride.

Synthesis of 5-(chloromethyl)-8-quinolinol hydrochloride

A common synthetic route involves the reaction of 8-hydroxyquinoline with formaldehyde and hydrochloric acid.[1]

Caption: A generalized workflow for the synthesis of the target compound.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of quinoline derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Spectrometer Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Lock the field on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to acquire the carbon spectrum. A larger number of scans may be necessary due to the lower natural abundance of ¹³C.

FTIR Spectroscopy

For solid samples, the KBr pellet method or the thin solid film method can be employed.

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound.

-

Acquire the IR spectrum using an FTIR spectrometer.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Blank Measurement: Record the spectrum of the pure solvent to use as a baseline.

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent for ESI or as a solid for EI.

-

Ionization: Ionize the sample using the chosen method (e.g., electron impact or electrospray ionization).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

-

Detection and Data Analysis: Detect the ions and analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern. The presence of chlorine will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like 5-(chloromethyl)-8-quinolinol hydrochloride.

Caption: Logical workflow for the characterization of the target compound.

Conclusion

This technical guide has summarized the available spectroscopic data and provided standardized protocols for the analysis of 5-(chloromethyl)-8-quinolinol hydrochloride. While specific experimental data for ¹³C NMR, FTIR, UV-Vis, and MS of the title compound are not widely published, the information provided for closely related analogs offers a strong basis for interpretation and characterization. Researchers and scientists are encouraged to use the provided protocols to generate and confirm the spectroscopic data for this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-8-quinolinol Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(Chloromethyl)-8-quinolinol hydrochloride and its diverse analogs. 8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The introduction of a reactive chloromethyl group at the 5-position of the 8-hydroxyquinoline scaffold provides a versatile synthetic handle for the creation of a wide array of analogs with potentially enhanced or novel pharmacological properties.

This document details the core synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols for key reactions. Furthermore, logical relationships in the synthetic pathways are visualized using diagrams to facilitate a clear understanding of the described processes.

Core Synthesis Strategy

The primary route to a diverse library of 5-(substituted methyl)-8-quinolinol analogs commences with the synthesis of the key intermediate, 5-(Chloromethyl)-8-quinolinol hydrochloride. This is typically achieved through the chloromethylation of 8-hydroxyquinoline.

Diagram: General Synthetic Workflow

Caption: General workflow for the synthesis of 5-(Chloromethyl)-8-quinolinol hydrochloride analogs.

Synthesis of the Key Intermediate: 5-(Chloromethyl)-8-quinolinol Hydrochloride

The chloromethylation of 8-hydroxyquinoline is a crucial first step. While various methods exist, a common approach involves the reaction of 8-hydroxyquinoline with formaldehyde and hydrochloric acid.

Experimental Protocol: Synthesis of 5-(Chloromethyl)-8-quinolinol Hydrochloride

Materials:

-

8-Hydroxyquinoline

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Ethanol

Procedure:

-

A solution of 8-hydroxyquinoline in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Paraformaldehyde is added to the solution.

-

Concentrated hydrochloric acid is added dropwise to the mixture with stirring.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a cold solvent, such as ethanol or diethyl ether, to remove unreacted starting materials and byproducts.

-

The solid is then dried under vacuum to yield 5-(Chloromethyl)-8-quinolinol hydrochloride.

Note: This is a generalized procedure. Specific reaction conditions, such as stoichiometry, reaction time, and temperature, may require optimization for best results.

Synthesis of 5-(Chloromethyl)-8-quinolinol Analogs via Nucleophilic Substitution

The chloromethyl group at the 5-position is susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional groups. This is the primary method for generating a library of analogs.

Diagram: Nucleophilic Substitution Pathways

Caption: Nucleophilic substitution pathways for the synthesis of diverse analogs.

Synthesis of 5-(Aminomethyl)-8-quinolinol Analogs

The reaction of 5-(Chloromethyl)-8-quinolinol hydrochloride with various primary and secondary amines is a straightforward method to produce a wide range of aminomethyl derivatives. The Mannich reaction is an alternative and widely used method for the synthesis of such compounds.[4][5]

Materials:

-

5-(Chloromethyl)-8-quinolinol hydrochloride

-

Desired primary or secondary amine

-

A suitable solvent (e.g., ethanol, DMF)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

Procedure:

-

5-(Chloromethyl)-8-quinolinol hydrochloride is suspended in a suitable solvent.

-

The desired amine (typically 1.1-2.0 equivalents) and a non-nucleophilic base (to neutralize the hydrochloride salt and the HCl generated during the reaction) are added to the suspension.

-

The reaction mixture is stirred at room temperature or heated to a specific temperature for a period ranging from a few hours to overnight. Reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 5-(aminomethyl)-8-quinolinol analog.

Synthesis of 5-(Alkoxymethyl)- and 5-(Aryloxymethyl)-8-quinolinol Analogs (Ethers)

Ethers can be prepared by the Williamson ether synthesis, reacting the chloromethyl intermediate with an alcohol or a phenol in the presence of a base.

Materials:

-

5-(Chloromethyl)-8-quinolinol hydrochloride

-

Desired alcohol or phenol

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., DMF, THF)

Procedure:

-

To a solution of the desired alcohol or phenol in an anhydrous solvent, a strong base is added to generate the corresponding alkoxide or phenoxide.

-

5-(Chloromethyl)-8-quinolinol hydrochloride is then added to the reaction mixture.

-

The mixture is stirred at an appropriate temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography or recrystallization yields the desired ether analog.[6]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 5-(Chloromethyl)-8-quinolinol hydrochloride and its analogs.

Table 1: Synthesis of Halogenated 8-Hydroxyquinoline Precursors

| Precursor | Starting Material | Reagents | Solvent | Yield (%) | M.P. (°C) | Reference |

| 5-Chloro-8-hydroxyquinoline | 8-Hydroxyquinoline | HCl, H₂O₂ | Water | High | 122-124 | [7] |

| 5,7-Dichloro-8-hydroxyquinoline | 8-Hydroxyquinoline | Cl₂, I₂ | Chloroform | 97 | 178-179 | [8] |

Table 2: Synthesis of 5-(Aminomethyl)-8-quinolinol Analogs

| Analog | Amine | Solvent | Base | Yield (%) | M.P. (°C) | Reference |

| 5-(Piperidin-1-ylmethyl)-8-quinolinol | Piperidine | Ethanol | - | 74 | - | [4] |

| 5-((Diethylamino)methyl)-8-quinolinol | Diethylamine | Ethanol | - | - | - | [4] |

| 5-(((2-hydroxyethyl)amino)methyl)-8-quinolinol | Ethanolamine | Ethanol | - | - | - | [4] |

| 5-(((4-methylpiperazin-1-yl)methyl)-8-quinolinol | N-Methylpiperazine | Ethanol | - | - | - | [2] |

Yields and melting points are often not reported in review articles, hence the missing data. The Mannich reaction is a common alternative for these syntheses.

Table 3: Synthesis of 5-(Alkoxymethyl)-8-quinolinol Analogs

| Analog | Alcohol | Solvent | Base | Yield (%) | M.P. (°C) | Reference |

| 5-(Ethoxymethyl)-8-hydroxyquinoline | Ethanol | - | - | - | - | [6] |

| 5-(Propoxymethyl)-8-hydroxyquinoline | Propanol | - | - | - | - | [6] |

| 5-(Methoxymethyl)-8-hydroxyquinoline | Methanol | - | - | - | - | [6] |

Specific yields and reaction conditions for the synthesis of these ethers from the chloromethyl intermediate require further specific literature investigation.

Conclusion

The synthesis of 5-(Chloromethyl)-8-quinolinol hydrochloride provides a gateway to a vast chemical space of novel 8-hydroxyquinoline analogs. The reactivity of the chloromethyl group allows for the introduction of a diverse range of functionalities through straightforward nucleophilic substitution reactions. This guide has outlined the core synthetic strategies, provided generalized experimental protocols, and summarized available quantitative data. The versatility of this synthetic approach holds significant promise for the development of new therapeutic agents and chemical probes for biological systems. Further research into the specific biological targets and signaling pathways modulated by these analogs will be crucial in realizing their full potential in drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. rroij.com [rroij.com]

- 4. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]

Unlocking the Luminescent Potential: A Technical Guide to the Fluorescent Properties of Novel 8-Hydroxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, photophysical properties, and applications of novel 8-hydroxyquinoline (8-HQ) derivatives. Renowned for their versatile chelating abilities and unique fluorescence characteristics, these compounds are at the forefront of advancements in chemosensors, bio-imaging, and materials science. This document provides a comprehensive overview of their core fluorescent properties, detailed experimental protocols for their characterization, and visual representations of their mechanisms of action to empower researchers in their scientific endeavors.

Core Principles of 8-Hydroxyquinoline Fluorescence

8-Hydroxyquinoline itself is a weakly fluorescent molecule in many solvents. This is primarily due to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), where the proton from the hydroxyl group at the 8-position is transferred to the nitrogen atom of the pyridine ring in the excited state.[1][2] This non-radiative decay pathway effectively quenches fluorescence.

The remarkable fluorescent properties of 8-HQ derivatives are "unlocked" upon chelation with metal ions such as Al³⁺, Zn²⁺, and Mg²⁺.[1][2] This coordination inhibits the ESIPT process and induces rigidity in the molecular structure, leading to a significant enhancement of fluorescence emission. This "turn-on" fluorescence is a key principle behind the widespread use of 8-HQ derivatives as chemosensors for metal ions.[1][3] Furthermore, the introduction of various substituents onto the 8-HQ scaffold allows for the fine-tuning of their photophysical properties, including absorption and emission wavelengths, quantum yields, and fluorescence lifetimes.[1]

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of a selection of novel 8-hydroxyquinoline derivatives and their metal complexes, providing a comparative overview for researchers.

Table 1: Photophysical Properties of 8-Hydroxyquinoline Derivatives in Various Solvents

| Solvent | Absorption Max (λ_abs) (nm) | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Relative Quantum Yield (Φ_F) |

| Dioxane | 315 | 315 | 340 | 0.002 |

| Acetonitrile | 310 | 310 | 340, 410 | 0.003 |

| Propanol | 315 | 315 | 340, 420 | 0.003 |

| Ethanol | 315 | 315 | 340, 420 | 0.002 |

| Ethylene Glycol | 315 | 315 | 365, 410 | 0.004 |

| DMSO | 315 | 315 | 365, 410 | 0.012 |

| DMF | 315 | 315 | 410 | 0.015 |

Table 2: Photophysical Properties of Novel 8-Hydroxyquinoline Ester Derivatives and their Zn²⁺ Complexes [4]

| Compound | Form | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |

| (8-hydroxyquinolin-5-yl)methyl benzoate | Free | 317 | - |

| Zn²⁺ Complex | 400 | Quenched | |

| (8-hydroxyquinolin-5-yl)methyl 4-methoxybenzoate | Free | 316 | - |

| Zn²⁺ Complex | 393 | Quenched | |

| (8-hydroxyquinolin-5-yl)methyl 4-(trifluoromethyl)benzoate | Free | 318 | - |

| Zn²⁺ Complex | 397 | Quenched |

Table 3: Photophysical Properties of a 5,7-disubstituted 8-Hydroxyquinoline Derivative and its Zn²⁺ Complex [5]

| Compound | Form | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) |

| 5,7-bis(N,N-dimethylaminosulfonyl)-8-hydroxyquinoline-pendant 1,4,7,10-tetraazacyclododecane | Free | 370 | - | - |

| Zn²⁺ Complex | 370 | 478 | 0.41 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and photophysical characterization of novel 8-hydroxyquinoline derivatives.

Synthesis of 8-Hydroxyquinoline Schiff Base Derivatives

Schiff base condensation is a common method for synthesizing novel 8-HQ derivatives.[3]

Example: Synthesis of 5-chloro-7-(((-2-hydroxybenzylidene)hydrazineylidene)methyl)quinolin-8-ol (8HQ-SA) [3]

-

Synthesis of 5-chloro-8-hydroxyquinoline-7-carbaldehyde: This precursor is synthesized according to established literature procedures.

-

Synthesis of Salicylaldehyde Hydrazone: This intermediate is also prepared following known methods.

-

Condensation Reaction: An aldehyde derivative of 8-hydroxyquinoline is reacted with salicylaldehyde hydrazone. The specific reaction conditions, such as solvent and temperature, will vary depending on the specific reactants.

-

Purification: The resulting Schiff base product is purified, typically by recrystallization or column chromatography.

-

Characterization: The chemical structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H-NMR and ¹³C-NMR.

Synthesis of 5,7-Disubstituted 8-Hydroxyquinoline Derivatives

The introduction of substituents at the 5 and 7 positions of the 8-HQ ring can be achieved through various synthetic routes, including the Skraup reaction followed by further modifications.[6]

Example: Synthesis of 5,7-diphenylquinoline [6]

-

Skraup Reaction: m-Terphenylamine is reacted with glycerol in the presence of an acid catalyst to yield 5,7-diphenylquinoline.

-

Purification: The crude product is purified to obtain the desired 5,7-diphenylquinoline.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ_F) is a critical parameter for characterizing the efficiency of a fluorophore. The comparative method, using a well-characterized standard, is a widely used technique.[7][8]

Protocol using Quinine Sulfate as a Standard:

-

Preparation of Standard Solution: Prepare a stock solution of quinine sulfate in 0.1 N H₂SO₄. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength (typically 350 nm).[7]

-

Preparation of Sample Solution: Prepare a stock solution of the novel 8-hydroxyquinoline derivative in a suitable solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the same excitation wavelength used for the standard.

-

Absorbance Measurement: Record the UV-Vis absorbance spectra of both the standard and sample solutions. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and sample solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Data Analysis:

-

Integrate the area under the emission curves for both the standard and the sample.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and standard, respectively.

-

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the fluorescent properties of 8-hydroxyquinoline derivatives.

Caption: "Turn-on" fluorescence mechanism of an 8-hydroxyquinoline derivative upon metal ion binding.

Caption: Experimental workflow for fluorescence quantum yield determination by the comparative method.

Caption: Workflow for using an 8-hydroxyquinoline derivative as a fluorescent probe for metal ion imaging in living cells.

References

- 1. rroij.com [rroij.com]

- 2. scispace.com [scispace.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. dr.ichemc.ac.lk [dr.ichemc.ac.lk]